molecular formula C12H21NO3 B13875854 1-Methylethyl 2-methyl-2-(4-oxo-1-piperidinyl)propanoate

1-Methylethyl 2-methyl-2-(4-oxo-1-piperidinyl)propanoate

Cat. No.: B13875854
M. Wt: 227.30 g/mol
InChI Key: HVVSBGCCGOEVBI-UHFFFAOYSA-N
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Description

Propan-2-yl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate typically involves the reaction of a piperidine derivative with an appropriate esterifying agent. One common method involves the esterification of 4-oxopiperidine with isopropyl 2-methylpropanoate under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of propan-2-yl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Propan-2-yl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to neurotransmitters.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-(4-oxopiperidin-1-yl)propanoate: A structurally similar compound with a methyl ester group instead of an isopropyl ester group.

    2-Methyl-AP-237: Another piperidine derivative with different substituents on the piperidine ring.

Uniqueness

Propan-2-yl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate is unique due to its specific ester group and the presence of a 4-oxopiperidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

propan-2-yl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate

InChI

InChI=1S/C12H21NO3/c1-9(2)16-11(15)12(3,4)13-7-5-10(14)6-8-13/h9H,5-8H2,1-4H3

InChI Key

HVVSBGCCGOEVBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)(C)N1CCC(=O)CC1

Origin of Product

United States

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